N-butyl-N-ethyl-2-phenoxypropanamide
Description
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) is a fluorinated acetamide derivative synthesized via two distinct methods. Method B involves reacting bromoacetyl bromide with n-butylamine in the presence of triethylamine, while Method C employs 1-(3-fluoro-4-hydroxyphenyl)butan-1-one, K₂CO₃, KI, and 2-bromo-N-n-butylacetamide. The compound exhibits a retention factor (Rf) of 0.32 in thin-layer chromatography, an 82% yield, a melting point of 75°C, and forms a white crystalline solid. Structural confirmation was achieved through ¹H-NMR and ¹³C-NMR analyses, which verified the presence of a butyryl group, fluorine substitution, and the acetamide backbone .
Properties
IUPAC Name |
N-butyl-N-ethyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12-16(5-2)15(17)13(3)18-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXTEXRSNIOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2-phenoxypropanamide can be achieved through the amidation of 2-phenoxypropanoic acid with N-butyl-N-ethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of microreactors can improve the control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of biocatalysts, such as lipases, to promote the amidation reaction under milder conditions, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxypropanoic acid and N-butyl-N-ethylamine.
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 2-phenoxypropanoic acid and N-butyl-N-ethylamine.
Oxidation: Phenolic derivatives of this compound.
Substitution: Substituted phenoxypropanamide derivatives.
Scientific Research Applications
N-butyl-N-ethyl-2-phenoxypropanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a model substrate in enzymatic studies, particularly those involving amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate for amide-hydrolyzing enzymes, leading to the cleavage of the amide bond. The phenoxy group may also interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table compares Compound 30 with two analogous derivatives, 2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) and methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32), based on synthesis routes, yields, physical properties, and stereochemical features.
| Property | Compound 30 | Compound 31 | Compound 32 |
|---|---|---|---|
| Core Structure | N-butyl acetamide | N-(1-hydroxy-2-methylpropan-2-yl) acetamide | Methyl isoleucine ester-linked acetamide |
| Synthesis (Method B) | Bromoacetyl bromide + n-butylamine | Bromoacetyl bromide + 2-amino-2-methyl-1-propanol | Bromoacetyl bromide + isoleucine methyl ester |
| Synthesis (Method C) | 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-n-butylacetamide | 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one + methyl-2-(2-bromoacetamido)-3-methyl-pentanoate |
| Yield | 82% | 54% | 51% |
| Rf Value | 0.32 | 0.28 | 0.65 |
| Melting Point | 75°C | 84°C | 74°C |
| Optical Activity | Not reported | Not reported | [α]²²_D = +61.1 (CHCl₃, c = 0.1) |
| Key Functional Groups | Fluorophenoxy, butyryl, n-butyl | Fluorophenoxy, butyryl, hydroxyl, branched alkyl | Fluorophenoxy, butyryl, methyl ester, chiral isoleucine |
Key Observations:
Synthetic Efficiency: Compound 30 achieved the highest yield (82%), likely due to the simplicity of the n-butylamine nucleophile in Method B. In contrast, Compounds 31 and 32, which incorporate hydroxyl or sterically hindered amino alcohol groups, showed reduced yields (54% and 51%, respectively) .
Polarity Differences : The Rf values correlate with molecular polarity. Compound 32, with a methyl ester and branched chain, has the highest Rf (0.65), indicating lower polarity, while Compound 31’s hydroxyl group contributes to its lower Rf (0.28) .
Stereochemistry : Only Compound 32 displays measurable optical activity, attributed to the chiral isoleucine methyl ester moiety .
Structural and Functional Implications
- Compound 30 : The n-butyl chain enhances lipophilicity, making it suitable for membrane permeability studies.
- Compound 31 : The hydroxyl group introduces hydrogen-bonding capacity, which may influence solubility and biological target interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
